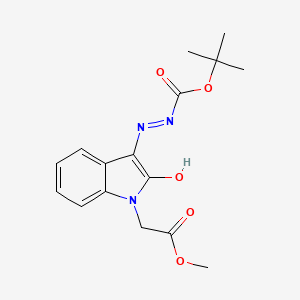

tert-Butyl 2-(1-(2-methoxy-2-oxoethyl)-2-oxoindolin-3-ylidene)hydrazinecarboxylate

Description

Chemical Structure and Key Features The compound tert-Butyl 2-(1-(2-methoxy-2-oxoethyl)-2-oxoindolin-3-ylidene)hydrazinecarboxylate (C₁₈H₂₂N₃O₅) features a hydrazinecarboxylate backbone conjugated with a 2-oxoindolin-3-ylidene moiety and a 2-methoxyethyl ester substituent.

Synthesis and Applications Synthesis typically involves condensation reactions between hydrazinecarboxylate derivatives and substituted indolinones. The methoxyethyl group is introduced via alkylation or Mitsunobu reactions .

Properties

CAS No. |

370855-03-1 |

|---|---|

Molecular Formula |

C16H19N3O5 |

Molecular Weight |

333.34 g/mol |

IUPAC Name |

methyl 2-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonyldiazenyl]indol-1-yl]acetate |

InChI |

InChI=1S/C16H19N3O5/c1-16(2,3)24-15(22)18-17-13-10-7-5-6-8-11(10)19(14(13)21)9-12(20)23-4/h5-8,21H,9H2,1-4H3 |

InChI Key |

XZBTXORTJNXBTQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N=NC1=C(N(C2=CC=CC=C21)CC(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-butyl 2-(1-(2-methoxy-2-oxoethyl)-2-oxoindolin-3-ylidene)hydrazinecarboxylate involves multiple steps. One common synthetic route includes the following steps:

Formation of the indolin-3-ylidene hydrazinecarboxylate: This step involves the reaction of indole derivatives with hydrazinecarboxylate under specific conditions.

Introduction of the methoxy-oxoethyl group: This step involves the reaction of the intermediate product with methoxy-oxoethyl reagents.

Addition of the tert-butyl group:

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

tert-Butyl 2-(1-(2-methoxy-2-oxoethyl)-2-oxoindolin-3-ylidene)hydrazinecarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with other groups using appropriate reagents and conditions.

Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Structural Overview

| Component | Description |

|---|---|

| tert-butyl group | Provides steric hindrance and stability. |

| Hydrazinecarboxylate moiety | Contributes to potential biological activity. |

| Indolin-3-ylidene structure | Enhances reactivity and interaction with biological targets. |

Research indicates that compounds similar to tert-butyl 2-(1-(2-methoxy-2-oxoethyl)-2-oxoindolin-3-ylidene)hydrazinecarboxylate exhibit various biological activities, including:

- Anticancer Properties : Studies have shown that hydrazine derivatives can inhibit cancer cell proliferation by inducing apoptosis .

- Antimicrobial Activity : Compounds with similar structures have demonstrated effectiveness against various bacterial strains .

- Enzyme Inhibition : Interaction studies involving this compound focus on its binding affinity to specific enzymes or receptors, which is crucial for understanding its mechanism of action .

Synthetic Methodologies

The synthesis of tert-butyl 2-(1-(2-methoxy-2-oxoethyl)-2-oxoindolin-3-ylidene)hydrazinecarboxylate typically involves several steps:

- Formation of the Indole Structure : Utilizing appropriate precursors to build the indole framework.

- Hydrazine Coupling : Reacting the indole derivative with hydrazine derivatives to form the hydrazinecarboxylate moiety.

- Final Modifications : Introducing the tert-butyl group and methoxy functionalities through esterification or other coupling reactions.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized various hydrazine derivatives, including tert-butyl 2-(1-(2-methoxy-2-oxoethyl)-2-oxoindolin-3-ylidene)hydrazinecarboxylate, and evaluated their anticancer properties against human cancer cell lines. The results indicated significant cytotoxic effects, suggesting potential as a lead compound for further development .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of similar compounds against resistant bacterial strains. The findings showed that certain derivatives exhibited potent activity, highlighting the importance of structural modifications in enhancing efficacy .

Mechanism of Action

The mechanism of action of tert-butyl 2-(1-(2-methoxy-2-oxoethyl)-2-oxoindolin-3-ylidene)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the tert-butyl hydrazinecarboxylate family, which includes derivatives with varied substituents influencing reactivity and bioactivity. Below is a comparative analysis:

Biological Activity

tert-Butyl 2-(1-(2-methoxy-2-oxoethyl)-2-oxoindolin-3-ylidene)hydrazinecarboxylate (CAS No. 370855-03-1) is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies and providing insights into its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₁₉N₃O₅, with a molecular weight of 333.34 g/mol. It features a hydrazinecarboxylate group linked to an oxoindole structure, contributing to its unique biological properties. The compound's structural characteristics can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉N₃O₅ |

| Molecular Weight | 333.34 g/mol |

| CAS Number | 370855-03-1 |

| Melting Point | Not available |

| Solubility | Not specified |

Anticancer Properties

Research indicates that tert-butyl 2-(1-(2-methoxy-2-oxoethyl)-2-oxoindolin-3-ylidene)hydrazinecarboxylate exhibits anticancer activity through various mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that the compound can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells, by inducing apoptosis (programmed cell death) and cell cycle arrest at the G0/G1 phase .

- Mechanism of Action : The anticancer effects are attributed to the compound's ability to modulate signaling pathways involved in cell survival and apoptosis, particularly through the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties , effective against various bacterial strains. In vitro assays revealed that it inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown anti-inflammatory effects in preclinical models. It appears to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential applications in treating inflammatory diseases .

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of tert-butyl 2-(1-(2-methoxy-2-oxoethyl)-2-oxoindolin-3-ylidene)hydrazinecarboxylate on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values determined at various concentrations over 24, 48, and 72 hours.

Study 2: Antimicrobial Activity

In another study assessing antimicrobial activity, the compound was tested against a panel of bacterial strains. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing tert-butyl 2-(1-(2-methoxy-2-oxoethyl)-2-oxoindolin-3-ylidene)hydrazinecarboxylate?

- Methodological Answer : The compound is synthesized via a multi-step process involving:

- Deprotection of tert-butyl precursors using 20% diethylamine in acetonitrile, followed by precipitation with hexane and purification via celite filtration .

- Condensation reactions with sodium hydride (NaH) and methyl 2-((tert-butoxycarbonyl)amino)acetate in tetrahydrofuran (THF), followed by NHCl quenching and column chromatography .

- Key parameters include reaction time (16–24 hours), solvent selection (THF, dichloromethane), and temperature control (0–20°C) .

Q. How is the compound purified post-synthesis, and what solvents are optimal?

- Methodological Answer : Purification involves:

- Precipitation by dissolving the crude product in minimal ethyl acetate and adding hexane to isolate the compound as a pale-yellow waxy solid .

- Column chromatography using silica gel with dichloromethane/methanol gradients to remove unreacted intermediates .

- Solvent compatibility is critical: polar aprotic solvents (e.g., THF) improve solubility, while hexane aids in selective precipitation .

Q. Which spectroscopic methods are used to confirm the compound’s structure?

- Methodological Answer : Structural validation relies on:

- 1H/13C NMR : To identify proton environments (e.g., tert-butyl groups at δ 1.4–1.5 ppm) and carbonyl carbons (C=O peaks at 165–175 ppm) .

- IR Spectroscopy : Detects N-H (3300–3400 cm), carbamate C=O (1690–1740 cm), and amide C=O (1640–1680 cm) stretches .

- ESI-MS : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize side products?

- Methodological Answer :

- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to enhance coupling efficiency in Boc-protection steps .

- Temperature Control : Lower temperatures (0°C) during sensitive steps (e.g., NaH-mediated condensations) reduce undesired side reactions .

- Solvent Selection : Anhydrous THF minimizes hydrolysis of intermediates, while dichloromethane improves solubility of aromatic byproducts .

- Yield Tracking : Compare yields (e.g., 70–88% in optimized protocols ) with kinetic studies to identify rate-limiting steps.

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

- Methodological Answer :

- Cross-Validation : Combine NMR, IR, and MS data to confirm functional groups. For example, an unexpected downfield shift in 1H NMR may indicate hydrogen bonding, which can be corroborated by IR N-H stretches .

- Dynamic Effects : Use variable-temperature NMR to detect conformational changes (e.g., keto-enol tautomerism in hydrazinecarboxylate moieties) .

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for tautomeric forms .

Q. What strategies are effective for scaling up synthesis while maintaining stereochemical integrity?

- Methodological Answer :

- Batch Reactor Design : Ensure uniform mixing and temperature control to prevent localized overheating, which can lead to racemization .

- In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and detect intermediates in real time .

- Crystallization Optimization : Recrystallize the final product from DMF/acetic acid mixtures to enhance purity and stabilize the crystalline form .

Q. How can the environmental impact of the synthesis process be evaluated?

- Methodological Answer :

- Solvent Sustainability Metrics : Replace hexane with cyclopentyl methyl ether (CPME) for safer precipitation .

- Atom Economy : Calculate the percentage of reactants incorporated into the final product (e.g., 88% atom efficiency in ’s protocol ).

- Waste Stream Analysis : Quantify organic residues (e.g., diethylamine, NHCl) and propose neutralization or recycling protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.